molecular formula C26H25FN2O4 B10874201 N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B10874201
M. Wt: 448.5 g/mol
InChI Key: CSVHRYILDFIYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

What sets N-benzyl-2-[(4-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H25FN2O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-benzyl-2-(4-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C26H25FN2O4/c1-32-23-13-19-12-22(25(30)28-15-17-6-4-3-5-7-17)29(16-20(19)14-24(23)33-2)26(31)18-8-10-21(27)11-9-18/h3-11,13-14,22H,12,15-16H2,1-2H3,(H,28,30)

InChI Key

CSVHRYILDFIYJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(C(CC2=C1)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.